1-(thiophen-3-ylmethyl)piperidine-4-carboxylic Acid
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Overview
Description
1-(thiophen-3-ylmethyl)piperidine-4-carboxylic Acid is a compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . It is a carboxylic acid derivative featuring a piperidine ring substituted with a thienylmethyl group at the 1-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as isonipecotic acid, act as a gaba a receptor partial agonist .
Mode of Action
Based on the structural similarity to isonipecotic acid, it may interact with its targets (such as gaba a receptors) and induce changes that lead to its biological effects .
Biochemical Pathways
If it acts similarly to isonipecotic acid, it may influence the gabaergic system .
Result of Action
If it acts similarly to isonipecotic acid, it may have effects on the GABAergic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-3-ylmethyl)piperidine-4-carboxylic Acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable thienylmethyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(thiophen-3-ylmethyl)piperidine-4-carboxylic Acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(thiophen-3-ylmethyl)piperidine-4-carboxylic Acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: A similar compound with a piperidine ring and a carboxylic acid group at the 4-position.
Thienylmethyl derivatives: Compounds with a thienylmethyl group attached to various functional groups.
Uniqueness
1-(thiophen-3-ylmethyl)piperidine-4-carboxylic Acid is unique due to the presence of both the thienylmethyl group and the piperidine ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-11(14)10-1-4-12(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHMALTXVBIZMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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